1-Phenyloctacosan-3-one
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Overview
Description
1-Phenyloctacosan-3-one is a long-chain ketone with a phenyl group attached to the first carbon and a ketone functional group on the third carbon of an octacosane chain
Preparation Methods
The synthesis of 1-Phenyloctacosan-3-one typically involves the reaction of octacosan-3-one with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Grignard Reaction: Octacosan-3-one is reacted with phenylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyloctacosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-Phenyloctacosan-3-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its interactions with biological membranes and proteins are of interest in biophysical studies.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 1-Phenyloctacosan-3-one exerts its effects involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.
Comparison with Similar Compounds
1-Phenyloctacosan-3-one can be compared with other long-chain ketones and phenyl-substituted compounds:
1-Phenyloctadecan-3-one: Similar structure but with a shorter chain, leading to different physical properties and reactivity.
1-Phenylhexacosan-3-one: Another long-chain ketone with slight variations in chain length, affecting its interactions and applications.
Octacosan-3-one: Lacks the phenyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and a reactive phenyl group, making it versatile for various applications.
Properties
CAS No. |
825629-37-6 |
---|---|
Molecular Formula |
C34H60O |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-phenyloctacosan-3-one |
InChI |
InChI=1S/C34H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-34(35)32-31-33-28-25-24-26-29-33/h24-26,28-29H,2-23,27,30-32H2,1H3 |
InChI Key |
KYRRRVJENLKFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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